molecular formula C14H9N3O2 B1331750 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-13-6

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1331750
CAS No.: 68302-13-6
M. Wt: 251.24 g/mol
InChI Key: YVXRKDVOSYFSPJ-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused chromenopyridine scaffold. Its structure includes:

  • Methyl substituent at position 7, influencing steric and electronic properties.
  • Oxo group at position 5, contributing to tautomerism and hydrogen-bonding interactions.
  • Carbonitrile at position 3, offering sites for further functionalization.

This compound is synthesized via multicomponent reactions (MCRs) involving salicylaldehydes, malononitrile derivatives, and other precursors under reflux conditions .

Properties

IUPAC Name

2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXRKDVOSYFSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351549
Record name 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-13-6
Record name 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68302-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach

The synthesis of this compound primarily involves the condensation of 2-amino-3-cyano-4H-chromene derivatives with methyl ketones. The reaction is conducted under basic conditions, often using catalysts such as piperidine or pyridine. Heating the reaction mixture facilitates the formation of the desired product.

Reaction Mechanism

The process begins with the activation of the chromene ring system by the amino and cyano groups. These functional groups enhance nucleophilic and electrophilic interactions, enabling condensation with methyl ketones. The reaction proceeds through intermediate steps involving cyclization and dehydration to yield the final heterocyclic structure.

Reaction Conditions

  • Catalysts : Piperidine or pyridine
  • Temperature : Elevated temperatures (typically 80–120°C)
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol
  • Time : Reaction duration varies between 6–12 hours depending on the scale and conditions

Retrosynthesis Analysis

Retrosynthetic analysis provides insights into feasible synthetic routes for this compound by breaking it down into simpler precursors. Below is an example:

Precursor Reaction Type Catalyst/Conditions
2-amino-3-cyanochromene Condensation with methyl ketones Piperidine, heat
Methyl ketone Cyclization Pyridine, elevated temperature

This approach highlights the modular nature of its synthesis, allowing for modifications in precursors to achieve derivatives with altered properties.

Experimental Data

Yield Analysis

Typical yields for laboratory-scale synthesis range from 60% to 85%, depending on reaction conditions and purification methods employed.

Reagent Quantities

A representative reaction setup might involve:

Reaction Monitoring

Monitoring is performed using techniques such as:

  • Thin-layer chromatography (TLC) for intermediate identification
  • High-performance liquid chromatography (HPLC) for product purity assessment

Data Table: Reaction Conditions Summary

Parameter Value/Details
Catalyst Piperidine or pyridine
Solvent DMF or ethanol
Temperature 80–120°C
Reaction Time 6–12 hours
Yield 60–85%
Purification Recrystallization in ethanol

Notes on Research Findings

Recent studies have emphasized the importance of optimizing catalyst concentration and solvent choice to improve yields and reduce by-product formation. Additionally, advancements in retrosynthetic planning tools have enabled researchers to explore alternative precursors for more efficient synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chromeno-pyridine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique chromene and pyridine structure allows chemists to explore various modifications, leading to derivatives with potentially enhanced properties.

Biology

The compound exhibits promising biological activities , particularly:

  • Anti-inflammatory Properties : It has been shown to inhibit inflammatory kinases such as TBK1 and IKKε, suggesting its role in modulating inflammatory pathways.
  • Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly in oncology. The compound has demonstrated significant anticancer activity in vitro against multiple human tumor cell lines. For instance, derivatives have shown IC₅₀ values in the low micromolar range against cancer cell lines like HT-29 (colon carcinoma) and MCF-7 (breast carcinoma) .

Case Study: Anticancer Activity

A study assessed the antiproliferative activity of several derivatives against eight human tumor cell lines using MTT assays. The results indicated that some derivatives had IC₅₀ values as follows:

CompoundCell LineIC₅₀ (μM)
1aHT-29 Colon Carcinoma0.5
1cHCT1160.15
1dMCF-70.4

These results suggest that modifications to the chromeno structure can enhance anticancer potency and selectivity toward specific cancer types.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific chemical properties. Its unique structure allows for tailoring materials for applications in coatings, plastics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit inflammatory kinases such as TBK1 and IKKε, which play a role in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-b]pyridine derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis with structurally related compounds:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Key Properties Reference
2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile 7-CH₃ Moderate steric bulk; potential for hydrophobic interactions
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 4-NH₂, 5-NO₂CH₂ Enhanced hydrogen bonding (additional NH₂); nitro group increases electron-withdrawing effects
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile 7-CH(CH₃)₂ Greater steric hindrance; improved lipophilicity
2-Amino-7-bromo-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile 7-Br Bromine enhances polarizability and NLO activity (16× urea)
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 5-SPh, 4-NH₂ Thioether group improves corrosion inhibition (97.54% efficiency)

Electronic and Structural Insights

  • DFT Studies : The bromo-substituted derivative demonstrates charge redistribution and frontier molecular orbitals (FMOs) that enhance NLO response .
  • Steric Effects : Methyl and isopropyl groups at position 7 modulate reactivity; bulkier substituents reduce electrophilic attack susceptibility .

Key Research Findings

Multicomponent Synthesis Dominance : Most derivatives are synthesized via MCRs, balancing efficiency and complexity .

Functional Group Synergy: Combining amino, nitro, and thioether groups enhances hydrogen bonding and surface adsorption, critical for biological and corrosion inhibition applications .

Biological Activity

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₉N₃O₂
Molecular Weight245.24 g/mol
InChIInChI=1S/C14H9N3O2
InChIKeyGQKJZVZJXWQZLM-UHFFFAOYSA-N

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound was tested against various human tumor cell lines, revealing promising antiproliferative effects.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of several derivatives against eight human tumor cell lines using MTT assays. The results indicated that some derivatives had IC₅₀ values in the low micromolar range, demonstrating considerable effectiveness:

CompoundCell LineIC₅₀ (μM)
1aHT-29 Colon Carcinoma0.5
1cHCT1160.15
1dMCF-70.4

These results suggest that modifications to the chromeno structure can enhance anticancer potency and selectivity toward specific cancer types .

The mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Compounds were observed to induce microtubule disruption leading to mitotic arrest in cancer cells.
  • Centrosome De-clustering : This process results in improper chromosome segregation, contributing to cancer cell death.
  • G2/M Cell Cycle Arrest : The compounds caused significant delays in cell cycle progression at the G2/M phase, further inhibiting cancer cell proliferation .

Neuroprotective Properties

In addition to anticancer activity, some derivatives of this compound have shown promise in neuroprotection. For example, certain analogues demonstrated robust IL-6 production in adipocytes and were tested in obese mice, promoting weight loss and insulin sensitivity comparable to existing treatments like amlexanox. This suggests potential applications in metabolic disorders and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized one-pot synthesis methods for 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives?

  • Methodological Answer : The compound can be synthesized via a three-component reaction using salicylaldehyde, malononitrile, and mercaptoimidazole in ethanol under reflux, catalyzed by a bis(pyridine aldehyde)-Tröger’s Base Schiff base catalyst. This method avoids chromatographic purification and achieves yields up to 92% . Alternatively, Fe3O4@SiO2/Si(CH2)3NH/HMPO/Pd(OAc)2 nano-magnetic catalysts enable efficient synthesis under mild conditions (e.g., ethanol at 78°C), reducing reaction time and waste .

Q. How can structural characterization of chromeno[2,3-b]pyridine derivatives be performed?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) are critical. For example:

  • <sup>1</sup>H NMR : Peaks at δ 6.8–7.5 ppm indicate aromatic protons; δ 4.2–5.1 ppm corresponds to methyl/methylene groups in the chromene ring .
  • <sup>13</sup>C NMR : The nitrile carbon typically appears at ~115–120 ppm, while carbonyl carbons (C=O) resonate at ~160–170 ppm .
    Chromatographic retention data (e.g., Atlantis™ dC18 columns) can also validate purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of chromeno[2,3-b]pyridine derivatives?

  • Methodological Answer : DFT studies at the B3LYP/6-31G(d,p) level reveal molecular electrostatic potential (MEP) maps, identifying nucleophilic (e.g., amino groups) and electrophilic (e.g., nitrile) sites. HOMO-LUMO gaps (~3.5–4.0 eV) correlate with antibacterial activity trends . For example, derivatives with electron-withdrawing substituents (e.g., Cl, CF3) show enhanced bioactivity due to increased electrophilicity .

Q. How to resolve contradictions in proposed reaction mechanisms for chromeno[2,3-b]pyridine formation?

  • Methodological Answer : Comparative studies using Friedländer reactions (e.g., 2-amino-4-oxo-4H-chromene-3-carboxaldehyde with active methylene compounds) versus DBU-catalyzed rearrangements of 4-oxo-chromene-3-carbonitrile derivatives can validate pathways. Identical products from both routes confirm a base-catalyzed ring-rearrangement mechanism . Kinetic isotope effects (KIEs) and intermediate trapping (e.g., ESI-MS) further distinguish competing pathways .

Q. What strategies optimize molecular docking studies for evaluating chromeno[2,3-b]pyridine derivatives as DNA gyrase inhibitors?

  • Methodological Answer : Dock compounds into the ATP-binding pocket of S. aureus DNA gyrase (PDB: 2XCT) using AutoDock Vina. Prioritize derivatives with:

  • Hydrogen bonds to Ser84 and Asp83 residues.
  • π-π stacking with Tyr122.
  • Binding energies ≤ −8.5 kcal/mol correlate with MIC values ≤ 4 µg/mL against S. aureus .

Data Contradictions and Resolution

Q. Why do some synthetic routes report divergent yields for structurally similar chromeno[2,3-b]pyridine derivatives?

  • Analysis : Substituent steric effects and solvent polarity significantly impact yields. For example:

  • Electron-donating groups (e.g., OCH3) : Stabilize intermediates, yielding >85% .
  • Bulky substituents (e.g., Iodine) : Reduce yields to ~40% due to steric hindrance .
  • Polar aprotic solvents (DMF vs. ethanol) : DMF increases reaction rates but may promote side reactions .

Key Research Findings Table

Property Data Reference
Synthetic Yield 70–92% (one-pot methods); 40% for iodine-substituted derivatives
DFT HOMO-LUMO Gap 3.5–4.0 eV (correlates with antibacterial activity)
NMR Chemical Shifts δH 6.8–7.5 (aromatic); δC 115–120 (C≡N)
Docking Binding Energy ≤−8.5 kcal/mol (predicts MIC ≤4 µg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

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